(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-2-methyl-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-16(14-18-8-4-3-5-9-18)22(26)24-13-12-19(15-24)25-17(2)23-20-10-6-7-11-21(20)25/h3-11,14,19H,12-13,15H2,1-2H3/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIJQTVOYJRFLL-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C(=CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C(=C/C4=CC=CC=C4)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one , identified by its CAS number 2035023-24-4 , is a synthetic derivative notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
Structural Information
| Property | Details |
|---|---|
| Common Name | This compound |
| Molecular Formula | C22H23N3O |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2035023-24-4 |
Molecular Structure
The compound features a complex structure that includes:
- A benzo[d]imidazole moiety
- A pyrrolidine ring
- A phenylpropene substituent
This structural diversity is likely responsible for its varied biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that derivatives of similar structures exhibit significant antiproliferative activities against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells
- Inhibition of specific cellular pathways associated with tumor growth
Research indicates that compounds with similar benzo[d]imidazole structures can modulate protein interactions crucial for cell survival and proliferation, such as Bcl-2 family proteins .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies suggest that derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the benzo[d]imidazole moiety is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells.
Other Biological Activities
Research has also explored the potential neuroprotective effects of compounds related to this structure, suggesting possible applications in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier could be a significant advantage in developing therapeutic agents for conditions like Alzheimer's disease .
Study 1: Anticancer Activity Evaluation
A study conducted on various synthesized derivatives of this compound revealed that specific modifications to the phenyl and pyrrolidine rings significantly enhanced cytotoxicity against cancer cell lines. One derivative demonstrated an IC50 value of 0.597 μM against HCT116 cells, indicating strong anticancer potential .
Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 16 µg/mL, suggesting effective antimicrobial properties.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's diverse biological activities, which include:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzimidazole and pyrrolidine have been shown to inhibit tumor growth in various cancer cell lines, including breast, lung, and ovarian cancers . The nitrogen atoms in these compounds facilitate interactions with biological targets, enhancing their efficacy against cancer cells.
Antimicrobial Effects
The compound's structural motifs suggest potential antimicrobial properties. Analogous compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the benzimidazole moiety is particularly noted for its role in enhancing antimicrobial activity .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects of related compounds, suggesting that (E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .
Case Study 1: Anticancer Activity
A study conducted on a series of benzimidazole derivatives demonstrated that compounds with structural similarities to (E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenyprop-2-en-1-one exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that derivatives similar to this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Q & A
Q. What are the established synthetic routes for (E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by functionalization with benzimidazole and enone moieties. Key steps include:
- Condensation reactions between acetylated intermediates and aldehydes under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .
- Microwave-assisted synthesis to accelerate reaction rates and improve yields, as demonstrated for structurally similar enones (e.g., 180–300 seconds at 70°C under microwave irradiation) .
- Purification via recrystallization or column chromatography to isolate the final product from by-products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms the stereochemistry (E-configuration) and substitution patterns, particularly for the pyrrolidine and benzimidazole groups .
- Mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns, ensuring correct molecular weight and structural integrity .
- Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch of the enone at ~1650–1700 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous benzimidazole-pyrrolidine hybrids exhibit:
- Antimicrobial activity against Gram-positive bacteria and fungi, attributed to the benzimidazole core’s DNA intercalation potential .
- Anticancer activity via kinase inhibition, as seen in compounds with similar enone-tethered heterocycles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity for condensation steps .
- Catalyst use : Palladium or copper catalysts improve coupling efficiency in heterocycle formation .
- Temperature control : Microwave irradiation reduces side reactions (e.g., isomerization) compared to traditional reflux .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Reference |
|---|---|---|---|---|
| Traditional reflux | 65–70 | 90–95 | 6–12 hours | |
| Microwave-assisted | 85–90 | 95–98 | 5–10 minutes | |
| Solvent-free | 75–80 | 92–96 | 2–4 hours |
Q. How do structural modifications influence bioactivity?
- Substitution on the benzimidazole ring (e.g., methyl groups) enhances lipophilicity, improving membrane permeability .
- Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring increase electrophilicity, enhancing interaction with biological targets like kinases .
Q. What experimental challenges arise in biological assays, and how can they be mitigated?
- Compound degradation : The enone moiety is prone to hydrolysis under physiological pH. Stabilization via lyophilization or formulation in DMSO/PEG mixtures is recommended .
- Off-target effects : Use isoform-specific kinase inhibitors in control experiments to validate selectivity .
Q. How can contradictions in biological data be resolved?
- Dose-dependent variability : Replicate assays across multiple concentrations (e.g., 1–100 µM) to distinguish true activity from cytotoxicity .
- Species-specific responses : Test in parallel on human and murine cell lines to identify translational relevance .
Methodological Considerations
Q. What computational tools are suitable for studying structure-activity relationships (SAR)?
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or DNA .
- QSAR models correlate substituent electronic parameters (Hammett constants) with bioactivity trends .
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral HPLC separates enantiomers, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control .
Q. What are the limitations of current toxicity studies, and how can they be addressed?
- Short-term assays may miss chronic toxicity. Longitudinal studies in rodent models over 6–12 months are critical for preclinical evaluation .
- Metabolite profiling (LC-MS/MS) identifies toxic degradation products, guiding structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
